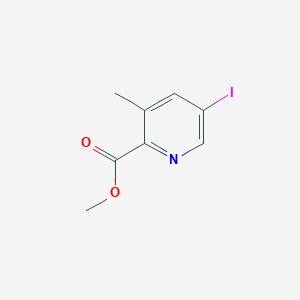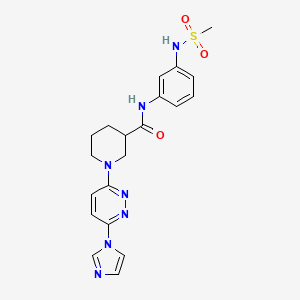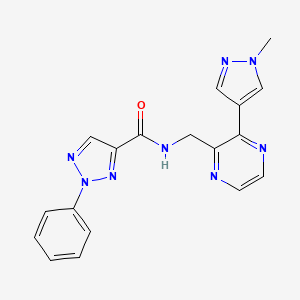![molecular formula C27H27FN4O4 B2815150 N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide CAS No. 896347-31-2](/img/structure/B2815150.png)
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide is a useful research compound. Its molecular formula is C27H27FN4O4 and its molecular weight is 490.535. The purity is usually 95%.
BenchChem offers high-quality N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Structures
Rapid Synthesis Techniques
A study by Menteşe et al. (2015) describes the synthesis of a new series of compounds, including structures similar to the specified compound, using microwave heating. This method proves efficient for creating complex molecules, indicating potential for rapid synthesis of related compounds for further research applications (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
Chemical Modifications and Reactions
Another study by Yavari et al. (2006) explores the addition of catechol to various substrates, leading to the formation of compounds with structures incorporating elements similar to the queried compound. This highlights the versatility of the core structure for modifications and the potential to derive new molecules with varied biological activities (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Potential Therapeutic Applications
Anti-Inflammatory Activity
Research on derivatives with structural similarities to the compound of interest has shown significant anti-inflammatory activity. Sunder and Maleraju (2013) synthesized derivatives demonstrating this effect, suggesting the potential of the core structure for developing anti-inflammatory agents (Sunder & Maleraju, 2013).
Cytotoxic and Anticancer Properties
A study by Tuğrak et al. (2019) on mono Mannich bases with piperazines, incorporating structural features similar to the queried compound, investigated their cytotoxic/anticancer properties. This research indicates the potential use of such compounds in cancer research and therapy (Tuğrak, Gul, Bandow, Sakagami, Gulcin, Ozkay, & Supuran, 2019).
Biological Activities and Molecular Interactions
Anticonvulsant Activity
Obniska, Kamiński, and Tatarczyńska (2006) synthesized a series of derivatives evaluating their anticonvulsant and neurotoxic properties. Their findings offer insights into the design of new compounds with potential anticonvulsant activities (Obniska, Kamiński, & Tatarczyńska, 2006).
Analgesic Action
A study on N-(substituted-ethyl)pyrrole-3,4-dicarboximides by Malinka et al. (2005) reveals the analgesic potential of compounds structurally related to the query, suggesting the possibility of developing new pain management therapies (Malinka, Kaczmarz, Redzicka, Filipek, & Sapa, 2005).
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O4/c28-20-7-9-21(10-8-20)30-27(34)26(33)29-17-23(19-6-11-24-25(16-19)36-18-35-24)32-14-12-31(13-15-32)22-4-2-1-3-5-22/h1-11,16,23H,12-15,17-18H2,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYJMAPBIDREHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Oxo-2-benzo[f][1]benzopyranyl)-1-phenyl-4-pyrazolecarboxaldehyde](/img/structure/B2815068.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide](/img/structure/B2815069.png)



![N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2815077.png)
![{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine](/img/structure/B2815078.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2815079.png)

![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2815082.png)
![Ethyl 1-(6-butyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815086.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide](/img/structure/B2815090.png)